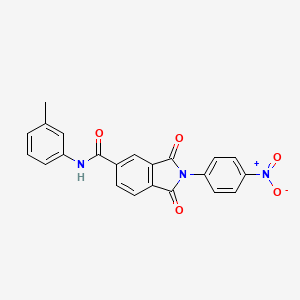
N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-méthylphényl)-2-(4-nitrophényl)-1,3-dioxoisoindole-5-carboxamide est un composé organique complexe avec une structure unique qui combine des éléments aromatiques et hétérocycliques
Méthodes De Préparation
La synthèse de la N-(3-méthylphényl)-2-(4-nitrophényl)-1,3-dioxoisoindole-5-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la réaction de la 3-méthylphénylamine avec le 4-nitrobenzaldéhyde pour former une base de Schiff intermédiaire, qui est ensuite cyclisée avec l’anhydride phtalique en milieu acide pour donner le produit final. Les méthodes de production industrielle peuvent impliquer des étapes similaires mais sont optimisées pour la synthèse à grande échelle, y compris l’utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés .
Analyse Des Réactions Chimiques
La N-(3-méthylphényl)-2-(4-nitrophényl)-1,3-dioxoisoindole-5-carboxamide subit diverses réactions chimiques, notamment:
Oxydation: Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que le gaz hydrogène sur un catalyseur de palladium.
Réduction: Le composé peut être oxydé pour former des dérivés nitroso ou hydroxylamine.
Substitution: Des réactions de substitution aromatique électrophile peuvent se produire sur les cycles aromatiques, permettant l’introduction de divers substituants. Les réactifs couramment utilisés dans ces réactions comprennent le gaz hydrogène, les catalyseurs de palladium et divers électrophiles et nucléophiles.
Applications de recherche scientifique
La N-(3-méthylphényl)-2-(4-nitrophényl)-1,3-dioxoisoindole-5-carboxamide a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Investigated pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans le ciblage d’enzymes ou de récepteurs spécifiques.
Industrie: Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques uniques.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de la N-(3-méthylphényl)-2-(4-nitrophényl)-1,3-dioxoisoindole-5-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en agissant comme un agoniste ou un antagoniste. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques .
Comparaison Avec Des Composés Similaires
La N-(3-méthylphényl)-2-(4-nitrophényl)-1,3-dioxoisoindole-5-carboxamide peut être comparée à des composés similaires tels que:
N-[(E)-(3-méthylphényl)méthylidène]-N-(4-nitrophényl)amine: Partage des caractéristiques structurales similaires mais ne possède pas la partie dioxoisoindole.
N-(4-nitrophényl)-2-(3-méthylphényl)-1,3-dioxoisoindole-5-carboxamide: Composé isomère avec des motifs de substitution différents.
N-(3-méthylphényl)-2-(4-nitrophényl)phtalimide:
Propriétés
Formule moléculaire |
C22H15N3O5 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-3-2-4-15(11-13)23-20(26)14-5-10-18-19(12-14)22(28)24(21(18)27)16-6-8-17(9-7-16)25(29)30/h2-12H,1H3,(H,23,26) |
Clé InChI |
WWPQVGUZJZWDMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)
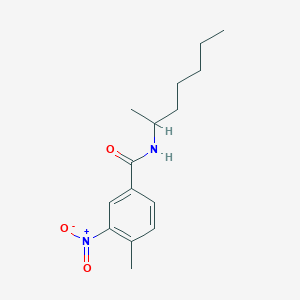

![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)

![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)
![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)
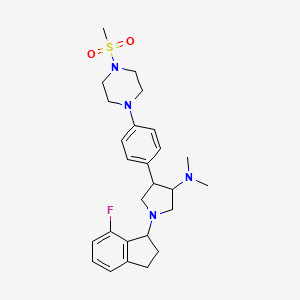
![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
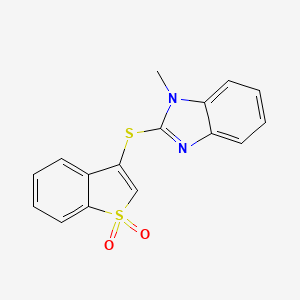
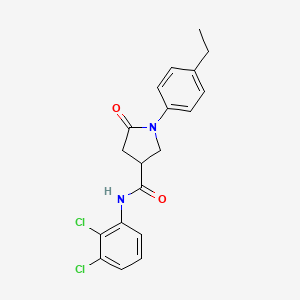
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12463292.png)
![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
![N-(4-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12463295.png)
